REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.C=O.[C-]#[N:13].[Na+].Cl.[Cl-].[Na+].[CH2:18](O)[CH3:19]>>[C:18]([CH2:19][N:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1)#[N:13] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
1226 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
850 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
470 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
795 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 12 l round bottomed flask combine
|
Type
|
STIRRING
|
Details
|
the suspension stirred for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The product is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed thrice with methyl-t-butylether (3.0 l)
|
Type
|
CUSTOM
|
Details
|
dried at 25 in Hg overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CN1CCC(C(=O)O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.05 mol | |
AMOUNT: MASS | 1909 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |